Home > Products > Screening Compounds P1749 > N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine
N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine -

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine

Catalog Number: EVT-5688223
CAS Number:
Molecular Formula: C15H9F4N3
Molecular Weight: 307.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

  • Compound Description: SoRI-9804 is identified as an allosteric modulator of the dopamine transporter (DAT) []. It exhibits partial inhibition of both [125I]RTI-55 binding and amphetamine-induced dopamine transporter-mediated release of [3H]1-methyl-4-phenylpyridinium ion from rat caudate synaptosomes [].

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

  • Compound Description: This compound acts as an allosteric modulator of the human dopamine transporter (hDAT) []. It partially inhibits [125I]RTI-55 binding, decreases the Bmax value, and increases the apparent Kd value []. Additionally, SoRI-20040 partially inhibits [3H]dopamine uptake and decreases the Vmax value in rat brain synaptosomes []. It also demonstrates partial inhibition of amphetamine-induced dopamine release [].

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

  • Compound Description: Similar to SoRI-20040, this compound acts as an allosteric modulator of the human dopamine transporter (hDAT) []. It exhibits partial inhibition of [125I]RTI-55 binding, decreases the Bmax value, and increases the apparent Kd value []. SoRI-20041 also demonstrates partial inhibition of [3H]dopamine uptake and decreases the Vmax value in rat brain synaptosomes []. It also shows partial inhibition of amphetamine-induced dopamine release [].

[4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

  • Compound Description: SoRI-2827 is identified as an allosteric modulator of the human dopamine transporter (hDAT) []. It partially inhibits [125I]RTI-55 binding and decreases the Bmax value while increasing the apparent Kd value []. It also shows partial inhibition of [3H]dopamine uptake and decreases the Vmax value in rat brain synaptosomes []. Furthermore, SoRI-2827 exhibits partial inhibition of amphetamine-induced dopamine release [].
  • Relevance: While SoRI-2827 doesn't share the core quinazolinamine structure with N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, it's grouped in the same research as a novel allosteric modulator of hDAT [], suggesting potential structural similarities in their binding modes and functional effects on DAT.
  • Compound Description: SoRI-6238 is a known partial inhibitor and allosteric modulator of the 5-hydroxytryptamine (serotonin) transporter [].
  • Relevance: Although structurally distinct from N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, SoRI-6238 is mentioned alongside other compounds that modulate biogenic amine transporters []. This suggests a shared research context related to modulating neurotransmitter transporters.

4-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099)

  • Compound Description: TB-1-099 is recognized as a partial inhibitor and allosteric modulator of the 5-hydroxytryptamine (serotonin) transporter [].
  • Relevance: Though structurally different from N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, TB-1-099 is mentioned alongside other compounds that modulate biogenic amine transporters [], implying a shared research context.

Properties

Product Name

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine

IUPAC Name

N-(2-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine

Molecular Formula

C15H9F4N3

Molecular Weight

307.24 g/mol

InChI

InChI=1S/C15H9F4N3/c16-10-6-2-4-8-12(10)20-13-9-5-1-3-7-11(9)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22)

InChI Key

ZTYHDNOUUAPOBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.